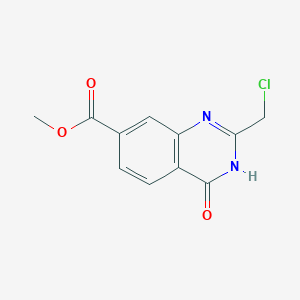

2-(氯甲基)-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯

描述

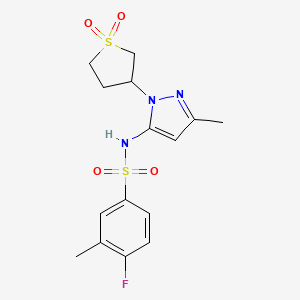

The compound of interest, "Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate," is a derivative of the quinazoline family, which is a class of heterocyclic compounds. Quinazolines and their derivatives have been extensively studied due to their diverse pharmacological activities and their potential use in medicinal chemistry. The papers provided discuss various synthetic methods and chemical properties of quinazoline derivatives, which can be related to the compound .

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the reaction of different starting materials in the presence of catalysts or reagents that facilitate the formation of the quinazoline core. For instance, the organocatalytic synthesis of 7-chloroquinoline-1,2,3-triazoyl carboxamides is achieved by reacting 4-azido-7-chloroquinoline with β-oxo-amides in the presence of pyrrolidine as a catalyst . Similarly, the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a related compound, involves the bromination of 3,4-dihydro-2,6-dimethyl-4-oxoquinazoline with N-bromosuccinimide . These methods could potentially be adapted for the synthesis of "Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate."

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The structure is often confirmed by spectroscopic methods such as IR, 1H NMR, and mass spectroscopy . For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using these techniques, and the presence of a strong intramolecular hydrogen bond was noted . These analytical methods are crucial for confirming the structure of "Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate" after its synthesis.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, leading to the formation of new compounds with potential biological activities. For instance, the reaction of 3-(2'-Chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one with different reagents yielded a range of heterocyclicethyl derivatives with antimicrobial properties . Additionally, the reaction of phthalic anhydrides with methyl isocyanoacetate resulted in the synthesis of nitro-1, 2-dihydro-1-oxoisoquinoline-3-carboxylate compounds . These reactions demonstrate the versatility of quinazoline derivatives in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its chemical behavior and physical properties . The antioxidant properties of some quinazoline derivatives have also been studied, showing their potential as therapeutic agents . Understanding these properties is essential for the development of new drugs based on the quinazoline scaffold.

科学研究应用

新型化合物的合成

- 2-(氯甲基)-4-氧代-3,4-二氢喹唑啉-7-羧酸甲酯用于合成各种新型化合物。例如,它用于与脂肪伯胺的反应,得到 2-烷基-3-(烷基亚氨基)-1,2,3,4-四氢-6H-吡嗪并[2,1-B]喹唑啉-6-酮等衍生物 (Kulik et al., 2007)。类似地,它参与合成具有抗菌特性的 3-(2'-杂环乙基)-2-甲基-3,4-二氢喹唑啉-4-酮衍生物 (El-zohry & Abd-Alla, 2007)。

结构分析和表征

- 该化合物在各种衍生物的结构分析和分子表征中也很重要。已经进行了涉及 X 射线结构分析的研究,以确定相关化合物的结构,例如甲基 7,7-二甲基-5-氧代-5,6,7,8-四氢喹啉-4-羧酸酯 (Rudenko et al., 2012)。

药学研究

- 在药物研究中,使用该化合物合成的衍生物已被评估各种生物活性。例如,一些衍生物显示出肌松活性,并在分离的兔胃底中作为钾离子通道开放剂的潜力 (Gündüz et al., 2008)。此外,某些衍生物表现出有希望的抗癌活性,突出了其在开发新型抗癌剂中的重要性 (Li et al., 2010)。

化学转化

- 该化合物参与各种化学转化,例如 1,2,3,4-四氢喹唑啉的合成及其烷基化的研究 (Gromachevskaya et al., 2017)。它还在制备具有显着抗菌和抗菌活性的喹唑啉衍生物中发挥作用 (Cooper et al., 1990)。

绿色化学方法

- 最近的研究还关注绿色化学方法,在无溶剂条件下使用该化合物进行 2,3-二氢喹唑啉-4(1H)-酮的一锅合成,表明其在环保化学过程中的作用 (Azimi & Azizian, 2016)。

作用机制

Target of Action

Chloroalkyl ethers, a class of compounds to which this compound belongs, are known to act as alkylating agents . Alkylating agents are capable of introducing an alkyl group into biologically active molecules, which can lead to changes in their properties and functions.

Mode of Action

The compound likely interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the alkylating agent to a target molecule, which can be a protein, DNA, or other cellular component. This can result in changes to the target molecule’s structure and function, potentially altering cellular processes or functions .

Biochemical Pathways

Alkylating agents like this compound can affect various biochemical pathways by modifying key molecules involved in these pathways .

Result of Action

The molecular and cellular effects of Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate’s action would depend on the specific targets it interacts with and the nature of these interactions. As an alkylating agent, it could potentially alter the structure and function of target molecules, leading to changes in cellular processes or functions .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For instance, chloroalkyl ethers are known to be strong alkylating agents with attendant dangers, and these compounds are classified as human carcinogens .

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-(chloromethyl)-4-oxo-3H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-11(16)6-2-3-7-8(4-6)13-9(5-12)14-10(7)15/h2-4H,5H2,1H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOLVCTUEUWOIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chloromethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B3014051.png)

![2-[4-(2-Methoxyphenyl)piperazinyl]-2-methylpropylamine](/img/structure/B3014054.png)

![4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3014056.png)

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B3014057.png)

![4-methyl-3-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3014058.png)

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)

![N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide](/img/structure/B3014068.png)